molecular formula C9H8N2O3 B11763309 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B11763309
M. Wt: 192.17 g/mol
InChI Key: NCMRYSSUUWLACX-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one typically involves the nitration of indole derivatives. One common method includes the electrophilic substitution reaction of indole with ammonium tetramethylnitrate, producing trifluoroacetyl nitrate as the nitrating agent . This reaction is carried out under non-acidic and non-metallic conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is unique due to its specific nitro and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-7-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8N2O3/c1-5-6-3-2-4-7(11(13)14)8(6)10-9(5)12/h2-5H,1H3,(H,10,12)

InChI Key

NCMRYSSUUWLACX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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